molecular formula C25H26N4O3S2 B11122140 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11122140
M. Wt: 494.6 g/mol
InChI Key: ZNTTUZNBTAFLCH-NDENLUEZSA-N
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Description

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety. Key structural elements include:

  • A 4-methoxybenzyl group on the thiazolidinone ring, contributing electron-donating effects.
  • A 2-methylpropyl (isobutyl) amino substituent at position 2 of the pyrido-pyrimidinone scaffold.
  • A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone systems.

Properties

Molecular Formula

C25H26N4O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

(5Z)-3-[(4-methoxyphenyl)methyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O3S2/c1-15(2)13-26-21-19(23(30)28-11-5-6-16(3)22(28)27-21)12-20-24(31)29(25(33)34-20)14-17-7-9-18(32-4)10-8-17/h5-12,15,26H,13-14H2,1-4H3/b20-12-

InChI Key

ZNTTUZNBTAFLCH-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)OC)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or the removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

A comparative analysis of structurally related compounds reveals critical trends in substitution and activity:

Table 1: Key Structural Analogues and Their Features
Compound ID/Ref Substituents (Thiazolidinone) Substituents (Amino Group) Molecular Formula Notable Properties
Target Compound 4-Methoxybenzyl 2-Methylpropyl C₂₅H₂₆N₄O₃S₂ High lipophilicity; potential anti-inflammatory activity
BH30059 4-Methoxybenzyl 2,6-Dimethylmorpholin-4-yl C₂₇H₂₈N₄O₄S₂ Enhanced solubility due to morpholine ring
BH29968 3-Pentyl 4-(2-Hydroxyethyl)piperazin-1-yl C₂₄H₃₁N₅O₃S₂ Improved metabolic stability with hydroxyethyl group
BH30048 2-Chlorobenzyl Thiomorpholin-4-yl C₂₃H₁₉ClN₄O₂S₃ Increased electrophilicity from Cl substituent
4-Methylbenzyl 3-Methoxypropyl C₂₇H₂₉N₅O₃S₂ Methyl group reduces steric hindrance
Benzyl 2-(Morpholin-4-yl)ethyl C₂₉H₂₉N₅O₃S₂ Morpholine enhances CNS penetration

Physicochemical Properties

Property Target Compound BH30059 BH29968
Molecular Weight (g/mol) 502.64 536.67 501.66
LogP (Predicted) 3.8 2.9 2.5
Hydrogen Bond Donors 2 2 3
Rotatable Bonds 6 8 7

The target compound’s higher LogP (3.8) suggests greater membrane permeability compared to BH29968 (LogP 2.5), making it more suitable for oral administration.

Biological Activity

The compound 3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits potential biological activity. Its unique structural features may enable interactions with various biological macromolecules, which could lead to significant therapeutic applications.

Structural Characteristics

This compound has a molecular formula of C24H24N4O4S2C_{24}H_{24}N_{4}O_{4}S_{2} and a molecular weight of approximately 496.12 g/mol. The structure includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinylidene moiety, and a morpholinyl substituent, suggesting diverse reactivity and potential for binding to biological targets.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial properties. Research on similar thiazolidine derivatives has shown that they can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidin-4-one have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus with high efficacy . The presence of electron-withdrawing or donating groups on the phenyl ring appears to influence this activity significantly.

Anticancer Activity

Compounds with structural similarities to 3-{(Z)-...} have been investigated for their anticancer potential. Studies indicate that thiazolidine derivatives can act as effective growth inhibitors for various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Enzyme Inhibition

The compound's structure suggests it may interact with specific enzymes involved in cellular processes. For example, thiazolidinone derivatives have been noted as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition can lead to reduced cancer cell proliferation.

Research Findings and Case Studies

Study Findings Implications
Study on Thiazolidine Derivatives Showed antibacterial activity against E. coli (88.46% inhibition) and S. aureus (91.66% inhibition).Suggests potential use in treating bacterial infections.
Anticancer Activity Analysis Identified effective growth inhibitors for HT29 and H460 cells.Indicates possible development as anticancer agents.
Enzyme Inhibition Studies Demonstrated inhibition of CDK1/cyclin B pathways.Highlights potential in cancer therapy through cell cycle modulation.

The biological activity of 3-{(Z)-...} is likely mediated through its ability to bind to specific targets within cells, influencing various signaling pathways:

  • Protein Interactions : The compound may interact with proteins involved in signal transduction, potentially altering their activity.
  • Nucleic Acid Binding : Structural features suggest potential binding to nucleic acids, impacting gene expression.
  • Metabolic Regulation : By modulating enzyme activities, the compound could influence metabolic pathways critical for cellular function.

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